
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one typically involves multiple steps, including the formation of the isobenzofuran core, introduction of methoxy groups, and the attachment of the hydroxy and methoxyethoxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons
Aplicaciones Científicas De Investigación
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-4-methylisobenzofuran-1(3H)-one: Lacks the additional methoxyethoxy group, resulting in different chemical properties and applications.
5-Methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one:
Uniqueness
The presence of multiple functional groups in 6-(2-Hydroxy-3-methylbut-3-en-1-yl)-5-methoxy-7-((2-methoxyethoxy)methoxy)-4-methylisobenzofuran-1(3H)-one makes it unique compared to similar compounds. These groups contribute to its diverse reactivity and wide range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C19H26O7 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
6-(2-hydroxy-3-methylbut-3-enyl)-5-methoxy-7-(2-methoxyethoxymethoxy)-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H26O7/c1-11(2)15(20)8-13-17(23-5)12(3)14-9-25-19(21)16(14)18(13)26-10-24-7-6-22-4/h15,20H,1,6-10H2,2-5H3 |
Clave InChI |
BIKTZZCBFYMFTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2COC(=O)C2=C(C(=C1OC)CC(C(=C)C)O)OCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
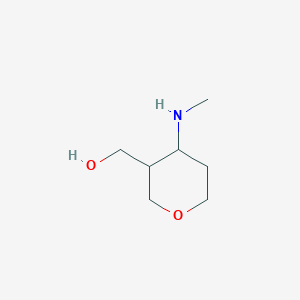
![Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B13029915.png)
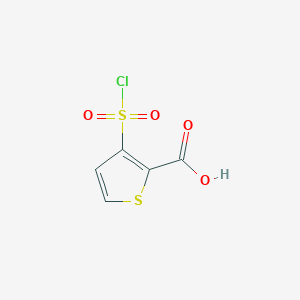


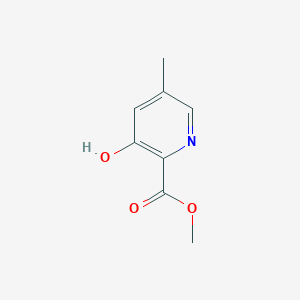
![(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid](/img/structure/B13029948.png)
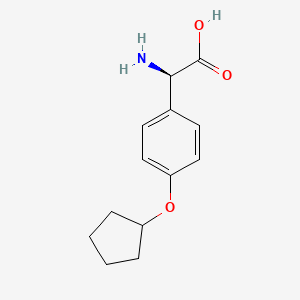
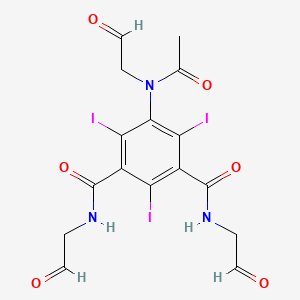

![Tetrasodium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate](/img/structure/B13029972.png)
![benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate](/img/structure/B13029976.png)
![tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B13029978.png)
